Home > Products > Screening Compounds P112254 > 3-(3,5-Dichloropyridin-4-yl)propanoic acid
3-(3,5-Dichloropyridin-4-yl)propanoic acid - 1211587-91-5

3-(3,5-Dichloropyridin-4-yl)propanoic acid

Catalog Number: EVT-2889424
CAS Number: 1211587-91-5
Molecular Formula: C8H7Cl2NO2
Molecular Weight: 220.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Compounds containing this moiety exhibit potent inhibitory activity against FGFRs, making them promising candidates for cancer therapy. [, ]
  • Phosphodiesterase 4 (PDE4) Inhibitors: These molecules demonstrate selective inhibition of PDE4, suggesting potential applications in treating respiratory diseases like asthma and COPD. [, ]
Synthesis Analysis
  • Amide bond formation: This reaction is employed to connect a carboxylic acid containing the 3,5-dichloropyridin-4-yl group with an amine, forming an amide linkage. [, , ]
  • Substitution Reactions: These reactions involve replacing a leaving group on the pyridine ring with a desired nucleophile. [, ]
Molecular Structure Analysis
  • Click Chemistry: This reaction enables the efficient and selective attachment of the 3,5-dichloropyridin-4-yl containing molecules to other molecules with complementary functional groups, such as azides. [, ]
  • Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, forming metal complexes with potential applications in catalysis and materials science. [, ]
Mechanism of Action
  • Competitive Inhibition: Some compounds directly compete with natural substrates for binding to the active site of enzymes, thereby inhibiting their activity. [, ]
  • Allosteric Modulation: Other compounds may bind to a site distinct from the active site, inducing conformational changes that affect enzyme activity. []
Physical and Chemical Properties Analysis
  • Solubility: The chlorine atoms and the carboxylic acid group can affect the compound's solubility in different solvents, impacting its bioavailability and pharmaceutical properties. [, ]
  • Lipophilicity: The 3,5-dichloropyridin-4-yl group contributes to the overall lipophilicity of the molecule, influencing its ability to cross cell membranes and reach its target. []
Applications
  • Oncology: As FGFR inhibitors, these compounds hold promise for treating various cancers driven by FGFR dysregulation. [, ]
  • Respiratory Diseases: As PDE4 inhibitors, they demonstrate potential for managing inflammatory respiratory conditions such as asthma and COPD. [, ]
  • Infectious Diseases: Studies indicate potential applications of related compounds in combating parasitic infections, like those caused by Trypanosoma brucei. []

(R)-21c

Compound Description: (R)-21c is a potent pan-fibroblast growth factor receptor (FGFR) inhibitor demonstrating excellent in vitro inhibitory activity against FGFR-amplified cell lines. [] It exhibits strong suppression of FGF/FGFR signaling pathways at nanomolar concentrations. [] In vivo studies with (R)-21c showed significant inhibition of tumor growth (96.9% TGI) in the NCI-H1581 (FGFR1-amplified) xenograft mice model at a dose of 10 mg/kg/qd via oral administration. []

(S)-21c

Compound Description: (S)-21c is the less potent enantiomer of (R)-21c, also acting as an FGFR inhibitor. [] Despite its structural similarity to (R)-21c, (S)-21c exhibits significantly lower inhibitory potency against FGFR1. [] This difference in activity highlights the importance of chirality in drug design and its impact on binding affinity and biological activity.

Relevance: Like (R)-21c, (S)-21c shares the core 3,5-dichloropyridinyl moiety with 3-(3,5-Dichloropyridin-4-yl)propanoic acid. [] The key distinction lies in the chirality at the carbon atom connecting this moiety to the ethoxy linker and the larger indazole-benzimidazole scaffold. [] This structural similarity, coupled with the contrasting biological activity, underscores the influence of even subtle structural changes on the properties of molecules within this chemical space.

3-(Difluoromethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy)benzamide

Compound Description: This compound is a synthetic intermediate in the preparation of pharmaceuticals. [] Its efficient synthesis highlights the versatility of the 3,5-dichloropyridinyl moiety as a building block for complex molecules.

Relevance: This benzamide derivative, like 3-(3,5-Dichloropyridin-4-yl)propanoic acid, contains the 3,5-dichloropyridin-4-yl group. [] This shared structural feature suggests a potential relationship in their chemical reactivity and potential applications, particularly in medicinal chemistry.

N-(3,5-Dichloropyridin-4-yl)-[1-(4-fluorobenzyl)-7-azaindol-3-yl)]glyoxylamide

Compound Description: This compound exists in different crystalline forms, including modification II. [] The specific crystalline form can influence its physical properties, such as solubility and stability, which are important for pharmaceutical development.

Relevance: This compound shares the 3,5-dichloropyridin-4-yl structural motif with 3-(3,5-Dichloropyridin-4-yl)propanoic acid. [] The presence of this moiety in both compounds suggests they belong to a broader class of molecules with potential biological activity, although their specific targets and activities might differ.

(3,5-Dichloropyridin-4-yl)(pyridin-4-yl)methanol (I)

Compound Description: This compound acts as a bridging ligand in the formation of metal complexes, specifically with Cobalt (II). [] Its ability to coordinate with metal ions highlights its potential for developing novel materials with unique properties.

Relevance: This compound is structurally related to 3-(3,5-Dichloropyridin-4-yl)propanoic acid through the presence of the 3,5-dichloropyridin-4-yl substituent. [] The key difference lies in the replacement of the propanoic acid group with a (pyridin-4-yl)methanol moiety. This structural similarity suggests potential overlap in their synthetic routes and possible applications in coordination chemistry.

N-(3,5-Dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic Acid Amide (AWD 12-281)

Compound Description: AWD 12-281 is a potent and highly selective phosphodiesterase 4 (PDE4) inhibitor. [, ] It has been designed for topical administration and demonstrates anti-inflammatory properties in various models of asthma and chronic obstructive pulmonary disease (COPD). [] AWD 12-281 effectively suppresses the production of cytokines, including IL-2, IL-5, IL-4, and TNFα in stimulated human cells. [] It also exhibits a lower emetic potential compared to other PDE4 inhibitors. []

Relevance: AWD 12-281, like 3-(3,5-Dichloropyridin-4-yl)propanoic acid, contains the 3,5-dichloropyridin-4-yl pharmacophore. [, ] This shared feature suggests that both compounds could be categorized within a broader class of molecules with potential for targeting inflammatory pathways.

3-(3,5-Dinitropyrazol-4-yl)-4-nitrofurazan

Compound Description: This compound exhibits a high density and is a strong NH acid, making it a suitable precursor for energetic salts by reacting with high nitrogen bases. []

2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic Acid Derivatives

Compound Description: This series of compounds were synthesized using an efficient and environmentally friendly method catalyzed by alum. [] Their synthesis emphasizes the importance of developing green chemistry approaches for producing potentially bioactive molecules.

Properties

CAS Number

1211587-91-5

Product Name

3-(3,5-Dichloropyridin-4-yl)propanoic acid

IUPAC Name

3-(3,5-dichloropyridin-4-yl)propanoic acid

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05

InChI

InChI=1S/C8H7Cl2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h3-4H,1-2H2,(H,12,13)

InChI Key

JUEBEXSPYIPYDK-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Cl)CCC(=O)O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.